molecular formula C27H25N3O4 B11363317 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide

Cat. No.: B11363317
M. Wt: 455.5 g/mol
InChI Key: WCEMTSKUYAGOKE-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a 1,2,4-oxadiazole ring with a fluorenyl moiety and a butanamide chain, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Incorporation of the fluorenyl moiety: This can be done through a nucleophilic substitution reaction where the fluorenyl group is introduced via a halide precursor.

    Formation of the butanamide chain: This final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorenyl moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate specific molecular pathways suggests it could be developed into a drug for treating diseases such as cancer or neurodegenerative disorders.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorenyl moiety can intercalate with DNA, affecting gene expression. The compound’s overall effect is a result of these interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide
  • **4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)pentanamide
  • **4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)hexanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both the oxadiazole ring and the fluorenyl moiety provides a distinct set of chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide

InChI

InChI=1S/C27H25N3O4/c1-32-23-13-10-18(16-24(23)33-2)27-29-26(34-30-27)9-5-8-25(31)28-20-11-12-22-19(15-20)14-17-6-3-4-7-21(17)22/h3-4,6-7,10-13,15-16H,5,8-9,14H2,1-2H3,(H,28,31)

InChI Key

WCEMTSKUYAGOKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC

Origin of Product

United States

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